REACTION_CXSMILES
|
[CH3:1][CH:2]([N:4]1[S:9](=[O:11])(=[O:10])[NH:8][C:7]2[N:12]=[CH:13][CH:14]=[CH:15][C:6]=2[C:5]1=[O:16])[CH3:3].[CH2:17]([N:20]1[S:25](=[O:27])(=[O:26])[NH:24][C:23]2[N:28]=[CH:29][CH:30]=[CH:31][C:22]=2[C:21]1=[O:32])[CH2:18][CH3:19].ClC1C=NC2NSN(C(C)C)CC=2C=1.[Cl:47][C:48]1[CH:64]=[N:63][C:51]2[NH:52][S:53](=[O:62])(=[O:61])[N:54]([CH2:57][CH2:58][CH2:59][CH3:60])[C:55](=[O:56])[C:50]=2[CH:49]=1.CN1S(=O)(=O)NC2N=CC=CC=2C1=O.CC(N1S(=O)(=O)NC2N=C(CC(C)C)C=CC=2C1=O)C>>[CH2:57]([N:54]1[S:53](=[O:61])(=[O:62])[NH:52][C:51]2[N:63]=[CH:64][CH:48]=[CH:49][C:50]=2[C:55]1=[O:56])[CH2:58][CH2:59][CH3:60].[CH3:17][N:8]1[C:7]2[N:12]=[CH:13][CH:14]=[CH:15][C:6]=2[C:5](=[O:16])[N:4]([CH:2]([CH3:1])[CH3:3])[S:9]1(=[O:10])=[O:11].[CH2:17]([N:20]1[S:25](=[O:26])(=[O:27])[NH:24][C:23]2[N:28]=[CH:29][CH:30]=[CH:31][C:22]=2[C:21]1=[O:32])[CH2:18][CH3:19].[Cl:47][C:48]1[CH:64]=[N:63][C:51]2[NH:52][S:53](=[O:61])(=[O:62])[N:54]([CH2:57][CH2:58][CH2:59][CH3:60])[C:55](=[O:56])[C:50]=2[CH:49]=1
|
Name
|
Compound C
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
6-chloro-3-(1-methylethyl)-1H-pyrido(2,3-c)(1,2,6)thiadiazin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(NSN(C2)C(C)C)N=C1
|
Name
|
3H-one-2,2-dioxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Compound D
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
7-methyl-3-(1-methylethyl)-1H-pyrido(2,3-c)(1,2,6)thiadiazin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(NSN(C2)C(C)C)N=C1
|
Name
|
3H-one-2,2-dioxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Compound E
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-n-butyl-1H-pyrido(2,3-c)-(1,26)thiadiazin-4(3H)-one-2,2-dioxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Compound F
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
6-chloro-3-n-butyl-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(NS(N(C2=O)CCCC)(=O)=O)N=C1
|
Name
|
Compound G
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(NS(N(C2=O)CCCC)(=O)=O)N=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(C2=C(NS1(=O)=O)N=CC=C2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(C2=C(NS1(=O)=O)N=CC=C2)=O
|
Name
|
Compound A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)N1C(C2=C(NS1(=O)=O)N=CC=C2)=O
|
Name
|
Compound D
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-(1-methylethyl)-7-(2-methylpropyl)-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)N1C(C2=C(NS1(=O)=O)N=C(C=C2)CC(C)C)=O
|
Name
|
Compound I
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)N1C(C2=C(NS1(=O)=O)N=C(C=C2)CC(C)C)=O
|
Name
|
3-(1-methylethyl)-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)N1C(C2=C(NS1(=O)=O)N=CC=C2)=O
|
Name
|
Compound A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)N1C(C2=C(NS1(=O)=O)N=CC=C2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)N1C(C2=C(NS1(=O)=O)N=CC=C2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)N1C(C2=C(NS1(=O)=O)N=CC=C2)=O
|
Name
|
3-ethyl-1H-pyrido(2,3c)-(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give complete control of the plant species bindweed and velvet leaf
|
Type
|
CUSTOM
|
Details
|
to give substantially complete control of weed species annual morning glory and velvet leaf
|
Type
|
CUSTOM
|
Details
|
to give substantial control of foxtail
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N1C(C2=C(NS1(=O)=O)N=CC=C2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CN1S(N(C(C2=C1N=CC=C2)=O)C(C)C)(=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N1C(C2=C(NS1(=O)=O)N=CC=C2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(NS(N(C2=O)CCCC)(=O)=O)N=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]([N:4]1[S:9](=[O:11])(=[O:10])[NH:8][C:7]2[N:12]=[CH:13][CH:14]=[CH:15][C:6]=2[C:5]1=[O:16])[CH3:3].[CH2:17]([N:20]1[S:25](=[O:27])(=[O:26])[NH:24][C:23]2[N:28]=[CH:29][CH:30]=[CH:31][C:22]=2[C:21]1=[O:32])[CH2:18][CH3:19].ClC1C=NC2NSN(C(C)C)CC=2C=1.[Cl:47][C:48]1[CH:64]=[N:63][C:51]2[NH:52][S:53](=[O:62])(=[O:61])[N:54]([CH2:57][CH2:58][CH2:59][CH3:60])[C:55](=[O:56])[C:50]=2[CH:49]=1.CN1S(=O)(=O)NC2N=CC=CC=2C1=O.CC(N1S(=O)(=O)NC2N=C(CC(C)C)C=CC=2C1=O)C>>[CH2:57]([N:54]1[S:53](=[O:61])(=[O:62])[NH:52][C:51]2[N:63]=[CH:64][CH:48]=[CH:49][C:50]=2[C:55]1=[O:56])[CH2:58][CH2:59][CH3:60].[CH3:17][N:8]1[C:7]2[N:12]=[CH:13][CH:14]=[CH:15][C:6]=2[C:5](=[O:16])[N:4]([CH:2]([CH3:1])[CH3:3])[S:9]1(=[O:10])=[O:11].[CH2:17]([N:20]1[S:25](=[O:26])(=[O:27])[NH:24][C:23]2[N:28]=[CH:29][CH:30]=[CH:31][C:22]=2[C:21]1=[O:32])[CH2:18][CH3:19].[Cl:47][C:48]1[CH:64]=[N:63][C:51]2[NH:52][S:53](=[O:61])(=[O:62])[N:54]([CH2:57][CH2:58][CH2:59][CH3:60])[C:55](=[O:56])[C:50]=2[CH:49]=1
|
Name
|
Compound C
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
6-chloro-3-(1-methylethyl)-1H-pyrido(2,3-c)(1,2,6)thiadiazin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(NSN(C2)C(C)C)N=C1
|
Name
|
3H-one-2,2-dioxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Compound D
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
7-methyl-3-(1-methylethyl)-1H-pyrido(2,3-c)(1,2,6)thiadiazin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(NSN(C2)C(C)C)N=C1
|
Name
|
3H-one-2,2-dioxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Compound E
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-n-butyl-1H-pyrido(2,3-c)-(1,26)thiadiazin-4(3H)-one-2,2-dioxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Compound F
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
6-chloro-3-n-butyl-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(NS(N(C2=O)CCCC)(=O)=O)N=C1
|
Name
|
Compound G
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(NS(N(C2=O)CCCC)(=O)=O)N=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(C2=C(NS1(=O)=O)N=CC=C2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(C2=C(NS1(=O)=O)N=CC=C2)=O
|
Name
|
Compound A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)N1C(C2=C(NS1(=O)=O)N=CC=C2)=O
|
Name
|
Compound D
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-(1-methylethyl)-7-(2-methylpropyl)-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)N1C(C2=C(NS1(=O)=O)N=C(C=C2)CC(C)C)=O
|
Name
|
Compound I
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)N1C(C2=C(NS1(=O)=O)N=C(C=C2)CC(C)C)=O
|
Name
|
3-(1-methylethyl)-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)N1C(C2=C(NS1(=O)=O)N=CC=C2)=O
|
Name
|
Compound A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)N1C(C2=C(NS1(=O)=O)N=CC=C2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)N1C(C2=C(NS1(=O)=O)N=CC=C2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)N1C(C2=C(NS1(=O)=O)N=CC=C2)=O
|
Name
|
3-ethyl-1H-pyrido(2,3c)-(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give complete control of the plant species bindweed and velvet leaf
|
Type
|
CUSTOM
|
Details
|
to give substantially complete control of weed species annual morning glory and velvet leaf
|
Type
|
CUSTOM
|
Details
|
to give substantial control of foxtail
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N1C(C2=C(NS1(=O)=O)N=CC=C2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CN1S(N(C(C2=C1N=CC=C2)=O)C(C)C)(=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N1C(C2=C(NS1(=O)=O)N=CC=C2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(NS(N(C2=O)CCCC)(=O)=O)N=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |